molecular formula C18H14O4 B3050244 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- CAS No. 244789-60-4

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

Cat. No.: B3050244
CAS No.: 244789-60-4
M. Wt: 294.3 g/mol
InChI Key: JIIUWPYGXWLJRT-UHFFFAOYSA-N
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Description

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- (C₁₈H₁₄O₄) is a partially hydrogenated pyrene derivative with carboxylic acid groups at the 2 and 7 positions. Its synthesis begins with the catalytic hydrogenation of pyrene using RANEY nickel or Pd/C under high pressure (40 psi for 3 days) to yield 4,5,9,10-tetrahydropyrene . Subsequent bromination and oxidation steps introduce functional groups, enabling applications in metal-organic frameworks (MOFs) and as a precursor for 2,7-disubstituted pyrenes . The compound’s partially saturated structure confers unique regioselectivity and reactivity, distinguishing it from fully aromatic pyrene derivatives.

Properties

IUPAC Name

4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIUWPYGXWLJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443212
Record name 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244789-60-4
Record name 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Precursors

Starting materials such as 1,7-pimelic acid derivatives undergo halogenation at positions adjacent to carboxyl/ester groups. For example:

  • Reagents : Bromine (Br₂) or chlorine (Cl₂) in chloroform, catalyzed by hydrobromic acid (HBr) or aluminum trichloride (AlCl₃).
  • Conditions : 30–55°C for 3–7 hours under nitrogen atmosphere.

Table 1: Halogenation Conditions and Outcomes

Starting Material Halogenating Agent Catalyst Temperature (°C) Duration (h) Yield (%)
1,7-Pimelic acid dimethyl ester Br₂ HBr (40%) 30–35 7 90–92
1,7-Pimelic acid dimethyl ester Cl₂ AlCl₃ 50–55 4 88–90

Cyclization with Ammonia

Halogenated intermediates react with ammonia to form tetrahydro-pyridine or pyrene cores:

  • Reagents : 17 wt% ammonia water.
  • Conditions : 50–65°C for 6–8 hours, followed by cooling to 20–25°C.

Oxidation-Hydrolysis

Final oxidation introduces carboxylic acid groups:

  • Reagents : Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
  • Conditions : 30–35°C for 4 hours, achieving yields of 89–91%.

Key Advantage : This cascade avoids high-pressure conditions and minimizes wastewater, aligning with green chemistry principles.

Photochemical Reduction and Functionalization

Structural data from PubChem and MOF synthesis studies suggest a photochemical route:

Tetrahydro-pyrene Formation

  • Reagents : Pyrene, triphenyltin hydride (Ph₃SnH), and UV light.
  • Mechanism : Photochemical reduction selectively hydrogenates the 4,5,9,10 positions of pyrene, forming the tetrahydro core.

Carboxylation at 2,7 Positions

  • Electrophilic Substitution : Use of Friedel-Crafts acylation with chloroformate esters, followed by hydrolysis.
  • Conditions : Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C.

Table 2: Carboxylation Efficiency

Substrate Electrophile Catalyst Temperature (°C) Yield (%)
Tetrahydro-pyrene ClCO₂R AlCl₃ 0–5 75–80

Diels-Alder Cycloaddition

A retro-synthetic approach builds the tetrahydro ring system via Diels-Alder reactions:

Diene and Dienophile Selection

  • Diene : 1,3-Butadiene derivatives.
  • Dienophile : Quinone or maleic anhydride.

Cycloaddition and Aromatization

  • Conditions : Thermal activation (120–150°C) or Lewis acid catalysis.
  • Post-modification : Oxidative aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and subsequent carboxylation.

Catalytic Hydrogenation of Pyrenedicarboxylic Acid

Partial hydrogenation of pyrene-2,7-dicarboxylic acid offers a direct route:

Hydrogenation Conditions

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
  • Solvent : Ethanol or tetrahydrofuran.
  • Pressure : 1–3 atm H₂ at 50–80°C.

Table 3: Hydrogenation Selectivity

Catalyst Substrate H₂ Pressure (atm) Selectivity for 4,5,9,10-Tetrahydro (%)
Pd/C Pyrene-2,7-dicarboxylic acid 2 85–90
Raney Ni Pyrene-2,7-dicarboxylic acid 3 70–75

One-Pot Synthesis for Industrial Scalability

A patent-derived one-pot method optimizes cost and efficiency:

Combined Halogenation-Cyclization

  • Reagents : 1,7-Pimelic acid diester, Br₂, and HBr in chloroform.
  • Conditions : Sequential additions at controlled temperatures (30–65°C).

In Situ Oxidation

  • Reagents : H₂O₂ and NaOH added directly to the reaction mixture.
  • Yield : 89.8–90.4% with 99.5–99.6% purity.

Critical Analysis of Methodologies

Method Advantages Limitations Scalability
Halogenation-Cyclization High selectivity, green solvents Multi-step purification Industrial
Photochemical Reduction Selective hydrogenation UV equipment costs Lab-scale
Diels-Alder Builds core structure Complex dienophile synthesis Limited
Catalytic Hydrogenation Direct route Over-hydrogenation risks Moderate

Chemical Reactions Analysis

Types of Reactions

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- exerts its effects depends on its specific application. In drug delivery, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Reactivity and Substitution Patterns

  • Regioselectivity in Bromination :
    The 4,5,9,10-tetrahydro backbone directs electrophilic substitution to the 2,7 positions. For example, bromination of 4,5,9,10-tetrahydropyrene with Br₂/FeCl₃ yields 2,7-dibromo-4,5,9,10-tetrahydropyrene in 99% yield, which is then aromatized to 2,7-dibromopyrene (73% yield) . In contrast, fully aromatic pyrene undergoes bromination predominantly at the 1, 3, 6, or 8 positions due to its electronic structure .
Compound Bromination Position Yield (%) Reference
4,5,9,10-Tetrahydropyrene 2,7 99
Pyrene 1, 3, 6, 8 65–85
  • K-Region Reactivity :
    The 4,5,9,10 positions (K-region) in the hydrogenated compound exhibit alkene-like reactivity, enabling selective reactions with reagents like OsO₄. Fully aromatic pyrene lacks this behavior, making the hydrogenated derivative a versatile intermediate for functionalization .

MOF Performance and Hydrogen Uptake

MOFs constructed with 4,5,9,10-tetrahydro-2,7-pyrenedicarboxylic acid demonstrate superior hydrogen sorption compared to benzene- or naphthalene-based analogs. This is attributed to the balance between aromaticity and steric effects, which optimizes pore geometry and surface area .

MOF Linker H₂ Uptake (molecules per unit) Reference
Benzene-1,4-dicarboxylate 4.2
Naphthalene-2,6-dicarboxylate 6.3
4,5,9,10-Tetrahydro-2,7-pyrenedicarboxylate 9.3

Structural Homology in Crystallization

The hydrogenated and non-hydrogenated 2,7-pyrenedicarboxylic acids form homologous 2D and 3D crystals due to strong intermolecular hydrogen bonding and planar rigidity. Biphenyl analogs lacking these features fail to achieve similar structural order, highlighting the importance of the pyrenyl core .

Biological Activity

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is a polycyclic aromatic compound with the molecular formula C18H14O4C_{18}H_{14}O_{4} and a molecular weight of approximately 294.3014 g/mol. This compound features a unique structure characterized by a pyrene moiety with two carboxylic acid groups at the 2 and 7 positions, along with tetrahydro modifications. Its complex structure contributes to its potential biological activities and applications in various fields such as biochemistry and materials science.

Antioxidant Properties

Research indicates that 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- may exhibit antioxidant properties due to its polycyclic aromatic structure. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. Compounds with similar structures often demonstrate biological activities that warrant further investigation into their mechanisms of action.

Interaction with Biomolecules

Studies have focused on the interactions of this compound with various biomolecules. Understanding these interactions is essential for predicting its behavior in biological systems. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, influencing their activity and stability.

Potential Applications

  • Drug Delivery Systems : The compound has been explored for its potential use in drug delivery systems due to its ability to interact with cellular membranes.
  • Biochemical Probes : It may serve as a scaffold for developing new biochemical probes in research settings.
  • Material Science : Its unique structural features make it suitable for applications in advanced materials such as polymers and nanomaterials.

Synthesis Methods

The synthesis of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- typically involves:

  • Hydrogenation of Pyrene Derivatives : This method includes the catalytic hydrogenation of 2,7-pyrenedicarboxylic acid using palladium catalysts under controlled high-pressure conditions.
  • Industrial Production : Larger-scale production may utilize continuous flow reactors to enhance yield and efficiency.

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form quinone derivatives using agents like potassium permanganate.
  • Reduction : Further reduction can lead to fully hydrogenated pyrene derivatives.
  • Substitution Reactions : The carboxylic acid groups can participate in esterification and amidation reactions.

Comparative Analysis

To highlight the uniqueness of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
PyreneC16H10C_{16}H_{10}Base structure without carboxylic groups
Pyrene-2,7-dicarboxylic acidC18H10O4C_{18}H_{10}O_{4}Contains two carboxylic groups
4-Hydroxybenzoic acidC7H6O3C_{7}H_{6}O_{3}Simple aromatic compound with hydroxyl group
1-HydroxyanthraquinoneC14H8O2C_{14}H_{8}O_{2}Contains an anthraquinone structure

The tetrahydro modification alongside two carboxyl functionalities enhances the reactivity and potential applications compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2,7-pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of pyrenedicarboxylic acid derivatives under controlled pressure (e.g., 10–50 bar H₂) using palladium or platinum catalysts. Post-functionalization of the tetrahydro-pyrene core with carboxylic acid groups can be achieved via Friedel-Crafts acylation or oxidation of alkyl side chains. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation .
  • Key Considerations : Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the tetrahydro-pyrene backbone.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm hydrogenation of the pyrene core (loss of aromatic protons) and carboxyl group positions.
  • Infrared Spectroscopy (IR) : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) validate functional groups.
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
    • Data Interpretation : Compare spectra with computational simulations (e.g., DFT) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediate carboxylates.
  • Catalyst Screening : Test transition-metal catalysts (Pd/C, PtO₂) for hydrogenation efficiency. For example, PtO₂ may reduce over-hydrogenation side reactions .
  • Temperature Gradients : Stepwise temperature increases (e.g., 25°C → 80°C) during acylation can minimize decomposition.
    • Contradiction Analysis : If yields plateau, investigate competing pathways (e.g., dimerization) via LC-MS or in situ FTIR .

Q. How can contradictions in photophysical data (e.g., fluorescence quenching) be resolved?

  • Methodological Answer :

  • Time-Resolved Spectroscopy : Use femtosecond transient absorption to differentiate between static and dynamic quenching mechanisms.
  • Environmental Screening : Test solvent polarity and pH effects on emission properties. For instance, acidic conditions may protonate carboxyl groups, altering electronic transitions .
    • Hypothesis Testing : Compare experimental data with density functional theory (DFT) calculations to model excited-state behavior .

Q. What strategies enable precise functionalization of the tetrahydro-pyrene core for materials science applications?

  • Methodological Answer :

  • Directed C–H Activation : Employ palladium catalysts with directing groups (e.g., pyridine) to selectively modify C2 and C7 positions.
  • Electrochemical Methods : Anodic oxidation in acetonitrile can introduce carboxyl groups without harsh reagents .
    • Validation : Confirm regioselectivity via X-ray crystallography (e.g., as demonstrated in bicyclo[2.2.2]octene-tetracarboxylate complexes) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in catalytic hydrogenation outcomes?

  • Methodological Answer :

  • Statistical DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., H₂ pressure, catalyst loading).
  • Inert Atmosphere Consistency : Monitor oxygen levels (<1 ppm) using gas chromatography to prevent catalyst poisoning .
    • Troubleshooting : If reproducibility fails, characterize catalyst surfaces via XPS or TEM to detect contamination .

Applications in Advanced Systems

Q. What role does this compound play in organic photovoltaic (OPV) systems?

  • Methodological Answer :

  • Electron Transport Layers (ETL) : The carboxylic acid groups enhance interfacial adhesion between active layers and metal electrodes.
  • Bulk Heterojunction Optimization : Blend with fullerene derivatives (e.g., PCBM) and measure charge separation efficiency via hole/electron mobility tests .
    • Critical Data : Open-circuit voltage (Voc) improvements correlate with reduced recombination losses, as seen in perylene-based OPVs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-
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2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

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